![molecular formula C16H15N3O B181280 N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide CAS No. 29745-09-3](/img/structure/B181280.png)

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide, also known as GW501516, is a synthetic compound that belongs to the family of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders, including obesity, diabetes, and dyslipidemia. However, it has gained attention in recent years for its potential application in sports doping and as a performance-enhancing drug.

Mécanisme D'action

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. Moreover, activation of PPARδ has been shown to have anti-inflammatory and anti-cancer effects.

Effets Biochimiques Et Physiologiques

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models and human trials. Moreover, it has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has also been shown to reduce hepatic steatosis and improve liver function in animal models of non-alcoholic fatty liver disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, with a high affinity for the receptor. It has been extensively studied and has a well-established mechanism of action. Moreover, it is commercially available and can be easily synthesized in the lab. However, there are some limitations to its use in lab experiments. It has been shown to have off-target effects, including activation of PPARα and PPARγ, which may complicate the interpretation of results. Moreover, it has been shown to have dose-dependent effects, with high doses leading to adverse effects, including increased risk of cancer.

Orientations Futures

There are several future directions for the study of N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide. One area of interest is its potential application in sports doping and as a performance-enhancing drug. However, further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential application in cancer therapy, as it has been shown to have anti-cancer effects in various cancer cell lines. Moreover, further studies are needed to determine its long-term safety and efficacy in the treatment of metabolic disorders, including obesity, diabetes, and dyslipidemia.

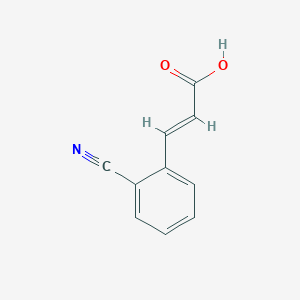

Méthodes De Synthèse

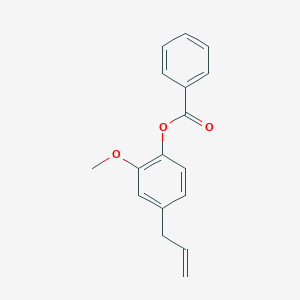

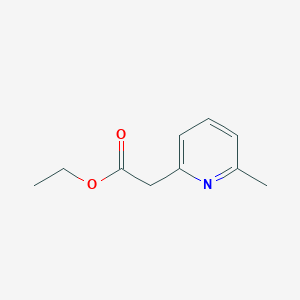

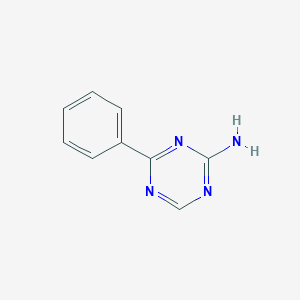

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-methylpyridine, which is then reacted with 3-(dimethylamino)propylamine to yield N-(3-(dimethylamino)propyl)-2-bromo-5-methylpyridin-2-amine. This intermediate is then reacted with indole-3-carboxaldehyde to yield N-[2-(1H-indol-3-yl)ethyl]-2-bromo-5-methylpyridin-2-amine. Finally, the bromine atom is substituted with a carboxamide group, using ammonium carbonate and copper sulfate as catalysts, to yield N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide.

Applications De Recherche Scientifique

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and diabetes. Moreover, it has been shown to improve lipid profile, including reducing triglycerides and increasing HDL cholesterol levels. N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide has also been studied for its potential application in cancer therapy, as it has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

Propriétés

Numéro CAS |

29745-09-3 |

|---|---|

Nom du produit |

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |

Formule moléculaire |

C16H15N3O |

Poids moléculaire |

265.31 g/mol |

Nom IUPAC |

N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C16H15N3O/c20-16(15-7-3-4-9-17-15)18-10-8-12-11-19-14-6-2-1-5-13(12)14/h1-7,9,11,19H,8,10H2,(H,18,20) |

Clé InChI |

GACNYZFBTRNWNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=N3 |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=N3 |

Autres numéros CAS |

29745-09-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.